molecular formula C10H12O B13892713 1H-Inden-1-ol, 2,3-dihydro-2-methyl-

1H-Inden-1-ol, 2,3-dihydro-2-methyl-

Cat. No.: B13892713
M. Wt: 148.20 g/mol
InChI Key: WLDINFWSUHFASR-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 2,3-dihydro-2-methyl- is an organic compound with the molecular formula C10H12O. It is a derivative of indan, featuring a hydroxyl group (-OH) attached to the first carbon of the indan ring system, and a methyl group (-CH3) at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2,3-dihydro-2-methyl- can be synthesized through several methods. One common approach involves the reduction of 1H-Inden-1-one, 2,3-dihydro-2-methyl- using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2,3-dihydro-2-methyl- often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-ol, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Inden-1-ol, 2,3-dihydro-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    1H-Inden-1-ol, 2,3-dihydro-: Lacks the methyl group at the second carbon.

    1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains two methyl groups at the third carbon.

    1H-Inden-1-one, 2,3-dihydro-2-methyl-: The ketone analog of the compound.

Uniqueness: 1H-Inden-1-ol, 2,3-dihydro-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDINFWSUHFASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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